
N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide
説明
Synthesis Analysis
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide and its derivatives involves multiple steps, including condensation reactions and the use of specific reagents to introduce the cyclopropane carboxamide group to the carbazole moiety. For example, the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol has been utilized to synthesize related compounds, indicating a methodological approach to modifying the carbazole core for varied biological activities (Asiri, Khan, & Rasul, 2010).
Molecular Structure Analysis
The molecular structure of N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide derivatives has been confirmed through various analytical techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. These methods ensure the accuracy of the synthesized compounds' structure and the presence of the desired functional groups (Asiri, Khan, & Rasul, 2010).
Chemical Reactions and Properties
Compounds containing the N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide moiety exhibit a range of chemical reactivities due to their structural features. For instance, derivatives have been investigated for their potential as xanthine oxidase and tyrosinase inhibitors, demonstrating the chemical versatility of the carbazole nucleus in pharmacological applications (Bandgar et al., 2012).
科学的研究の応用
Antimicrobial and Antifungal Applications
Carbazoles, including derivatives similar to N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide, have been studied for their antimicrobial and antifungal activities. Schiff bases containing carbazole moieties and their cobalt (II) and manganese (II) complexes exhibit high thermal stability and significant antimicrobial and antifungal activities, making them potent compounds for potential therapeutic applications (Bal & Bal, 2014). Additionally, some new carbazole derivatives were synthesized and evaluated for their antimicrobial activity and cytotoxicity, showing notable activity against various microbial strains and low cytotoxicity against NIH/3T3 cells (Kaplancıklı et al., 2012).
Optical and Electrochemical Applications
Carbazole derivatives have been recognized for their non-linear optical (NLO) properties, making them suitable materials for optical applications. Their molecular structure and packing motifs contribute to their utility in the development of materials with desirable optical characteristics (Nesterov et al., 2002). In the field of electrochromic materials, polyamides with pendent carbazole groups synthesized through the phosphorylation polyamidation technique displayed useful levels of thermal stability, photoluminescence, and reversible redox couples, indicating their potential in applications requiring color changes triggered by electrical stimulation (Hsiao et al., 2013).
Catalytic Applications
Complexes derived from carbazole-based Schiff bases have demonstrated efficacy as catalysts in oxidation reactions. These complexes offer good selectivity for styrene oxidation over cyclohexene oxidation, suggesting their potential as effective catalysts in organic synthesis processes (Bal & Bal, 2014).
特性
IUPAC Name |
N-(9-ethylcarbazol-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-20-16-6-4-3-5-14(16)15-11-13(9-10-17(15)20)19-18(21)12-7-8-12/h3-6,9-12H,2,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQOQUMDFRJKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3CC3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethylcarbazol-3-yl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



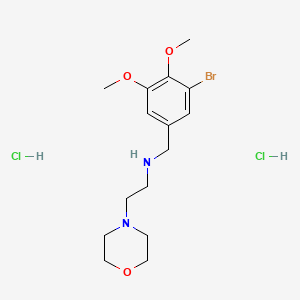
![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)
![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)
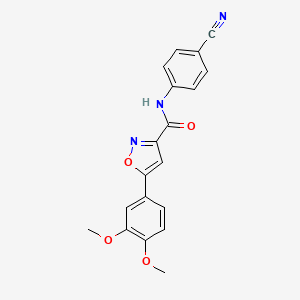
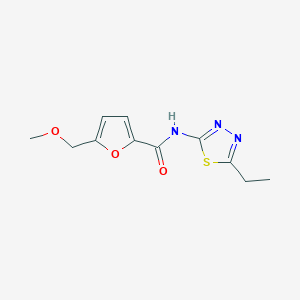

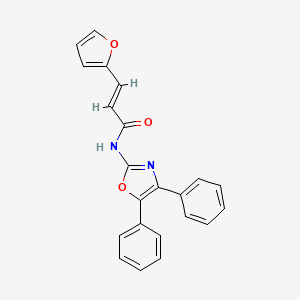
![4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)
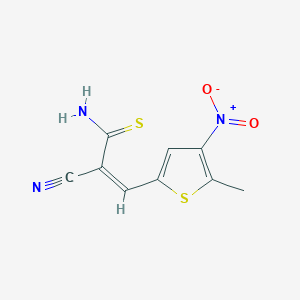
![3-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4625548.png)
![[1-(4-methylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B4625549.png)
![methyl 4-{[3-(4-methylphenyl)propanoyl]oxy}benzoate](/img/structure/B4625553.png)
![(pyridin-4-ylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4625561.png)